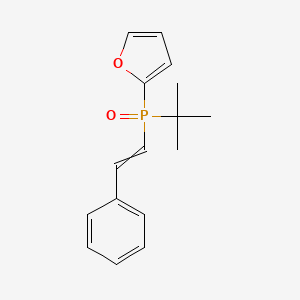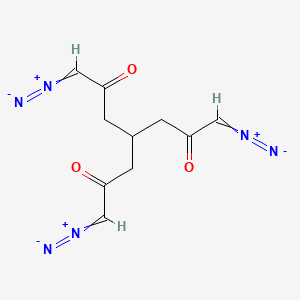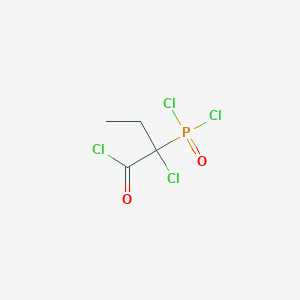![molecular formula C31H48N4O2 B14641392 7,8,10-Trimethyl-3-octadecylbenzo[g]pteridine-2,4(3H,10H)-dione CAS No. 53965-14-3](/img/structure/B14641392.png)
7,8,10-Trimethyl-3-octadecylbenzo[g]pteridine-2,4(3H,10H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7,8,10-Trimethyl-3-octadecylbenzo[g]pteridine-2,4(3H,10H)-dione is a complex organic compound belonging to the pteridine family. Pteridines are bicyclic heterocycles that play significant roles in biological systems, including as pigments and enzyme cofactors . This particular compound is characterized by its unique structure, which includes multiple methyl groups and a long octadecyl side chain.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7,8,10-Trimethyl-3-octadecylbenzo[g]pteridine-2,4(3H,10H)-dione typically involves the following steps:
Formation of the pteridine core: This can be achieved through the condensation of appropriate pyrimidine and pyrazine derivatives.
Introduction of methyl groups: Methylation reactions using methyl iodide or dimethyl sulfate under basic conditions are commonly employed.
Attachment of the octadecyl side chain: This step involves the alkylation of the pteridine core with an octadecyl halide, such as octadecyl bromide, in the presence of a strong base like sodium hydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance efficiency and yield .
Análisis De Reacciones Químicas
Types of Reactions
7,8,10-Trimethyl-3-octadecylbenzo[g]pteridine-2,4(3H,10H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Substitution: Nucleophilic substitution reactions can occur at the methyl groups or the octadecyl side chain.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products
Aplicaciones Científicas De Investigación
7,8,10-Trimethyl-3-octadecylbenzo[g]pteridine-2,4(3H,10H)-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role as a biological pigment and enzyme cofactor.
Medicine: Investigated for its potential therapeutic properties, including as an antimalarial agent.
Industry: Utilized in the development of novel materials and as a component in various industrial processes.
Mecanismo De Acción
The mechanism of action of 7,8,10-Trimethyl-3-octadecylbenzo[g]pteridine-2,4(3H,10H)-dione involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes and proteins involved in metabolic pathways.
Pathways Involved: It may influence pathways related to folate metabolism and redox reactions.
Comparación Con Compuestos Similares
Propiedades
Número CAS |
53965-14-3 |
|---|---|
Fórmula molecular |
C31H48N4O2 |
Peso molecular |
508.7 g/mol |
Nombre IUPAC |
7,8,10-trimethyl-3-octadecylbenzo[g]pteridine-2,4-dione |
InChI |
InChI=1S/C31H48N4O2/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-35-30(36)28-29(33-31(35)37)34(4)27-23-25(3)24(2)22-26(27)32-28/h22-23H,5-21H2,1-4H3 |
Clave InChI |
XUBSUTYFIKCLNC-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCCCN1C(=O)C2=NC3=C(C=C(C(=C3)C)C)N(C2=NC1=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Benzonitrile, 4-[5-(4-methylphenyl)-2-thienyl]-](/img/structure/B14641320.png)

![Benzonitrile, 4-[[4-(octyloxy)phenyl]azo]-](/img/structure/B14641340.png)
![(1E)-N',2-Dimethyl-N-[3-(trifluoromethyl)phenyl]propanimidamide](/img/structure/B14641345.png)

![3-(Hydroxymethyl)-5-methyl[1,3]oxazolo[4,5-b]pyridine-2(3H)-thione](/img/structure/B14641356.png)
![1-[4,6-Dimethyl-2-(2-methylbut-2-en-1-yl)cyclohex-3-en-1-yl]ethan-1-one](/img/structure/B14641357.png)






